molecular formula C12H19N3O5S B018548 Imipenem-Monohydrat CAS No. 74431-23-5

Imipenem-Monohydrat

Katalognummer B018548
CAS-Nummer: 74431-23-5
Molekulargewicht: 317.36 g/mol
InChI-Schlüssel: GSOSVVULSKVSLQ-JJVRHELESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Imipenem's synthesis is a complex process involving multiple steps to achieve its unique structure, enabling its potent antibacterial activity. The enantioselective formal synthesis of Imipenem has been achieved through two-direction elongation of the chiral building block bis(hydroxymethyl)acetaldehyde, leading to the generation of two additional stereocenters with excellent diastereoselectivity (Banfi, Guanti, & Zannetti, 1996). Another approach includes preparing azetidinone first, then carbapenem, through a [4+2] Diels-Alder reaction, leading to the total synthesis of imipenem (Hai, 1992).

Molecular Structure Analysis

Imipenem's molecular structure is characterized by its carbapenem backbone, which is crucial for its mechanism of action and stability against beta-lactamases. This structure enables imipenem to bind with high affinity to penicillin-binding proteins, essential for bacterial cell wall synthesis, leading to bacterial lysis and death without filament formation (Ray, Saha, & Bal, 2007).

Chemical Reactions and Properties

Imipenem exhibits a broad spectrum of activity by inhibiting cell wall synthesis in aerobic and anaerobic, Gram-positive, and Gram-negative bacteria. Its stability to hydrolysis by the common plasmid-mediated beta-lactamases is a significant property, making it effective against various resistant strains. Imipenem's interaction with beta-lactamases, such as its behavior as a slow substrate for class-A beta-lactamase from Bacillus cereus, highlights its complex reactions and resistance mechanisms (Monks & Waley, 1988).

Physical Properties Analysis

The stability of imipenem in various conditions, such as medium, time, and temperature, has been studied extensively. It is found to be more stable at lower temperatures and in specific media, which is vital for its clinical use and storage (Baron & Hindler, 1984).

Chemical Properties Analysis

Imipenem's chemical properties, such as its high affinity for penicillin-binding proteins and its stability against beta-lactamases, are crucial for its antibacterial activity. Its potent activity against most clinically important species of bacteria, including resistant strains, is a testament to its unique chemical characteristics and its role in treating serious infections (Barza, 1985).

Wissenschaftliche Forschungsanwendungen

Studien zur Antibiotikaresistenz

Imipenem-Monohydrat wird häufig in Studien zur Antibiotikaresistenz verwendet. Es ist ein wertvolles Werkzeug für Forscher, die die Mechanismen untersuchen, durch die Bakterien Resistenzen gegen Antibiotika entwickeln. Diese Verbindung kann helfen, die genetischen Mutationen zu verstehen, die Resistenzen vermitteln, und Strategien zur Bekämpfung resistenter Bakterienstämme zu entwickeln .

Forschung zur Zellwandsynthese

Als Beta-Lactam-Antibiotikum interferiert Imipenem mit der Synthese bakterieller Zellwände. Es bindet an Penicillin-bindende Proteine (PBPs), die für den Aufbau der Zellwand entscheidend sind. Dies macht es zu einem wichtigen Mittel für die Untersuchung des Prozesses der Zellwandsynthese und der Rolle von PBPs in verschiedenen Bakterien .

Pharmakokinetik und Pharmakodynamik

Die pharmakokinetischen und pharmakodynamischen Eigenschaften von Imipenem sind Gegenstand umfangreicher Forschung. Studien konzentrieren sich darauf, wie das Medikament resorbiert, verteilt, metabolisiert und ausgeschieden wird, sowie auf seine Wirkmechanismen am Infektionsort. Diese Forschung ist entscheidend für die Optimierung von Dosierungsregimen, um die Wirksamkeit zu maximieren und die Toxizität zu minimieren .

Entwicklung neuer Antibiotika

This compound dient als Leitverbindung bei der Entwicklung neuer Antibiotika. Seine Struktur und sein Wirkmechanismus bieten eine Vorlage für die Entwicklung neuartiger Medikamente, die bakteriellen Resistenzmechanismen umgehen können. Forscher modifizieren das Imipenem-Molekül, um seine Eigenschaften zu verbessern oder Nebenwirkungen zu reduzieren .

Forschung zur Kombinationstherapie

Forscher untersuchen die Auswirkungen der Kombination von Imipenem mit anderen Antibiotika oder Wirkstoffen, um seine Wirksamkeit zu steigern oder ein breiteres Spektrum an bakteriellen Krankheitserregern anzugreifen. Dazu gehört die Kombination mit Cilastatin, um den renalen Abbau von Imipenem zu verhindern und seine therapeutische Wirkung zu verlängern .

In-vivo- und In-vitro-experimenteller Einsatz

This compound wird sowohl in In-vivo- als auch in In-vitro-Experimenten verwendet, um seine Wirksamkeit gegen verschiedene bakterielle Infektionen zu beurteilen. Diese Studien helfen, die minimalen Hemmkonzentrationen (MHKs) zu bestimmen, die erforderlich sind, um das Bakterienwachstum zu verhindern, was für klinische Anwendungen entscheidend ist .

Wirkmechanismus

Target of Action

Imipenem primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the bacteria .

Mode of Action

Imipenem acts as an antimicrobial by inhibiting cell wall synthesis in various gram-positive and gram-negative bacteria . This inhibition is achieved by binding to PBPs, which disrupts the process of cell wall synthesis . As a result, the bacteria are unable to maintain their structural integrity, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by imipenem is the bacterial cell wall synthesis pathway . By binding to PBPs, imipenem inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis . This disruption in the pathway leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .

Pharmacokinetics

Imipenem exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

Result of Action

The primary result of imipenem’s action is the death of the bacteria. By inhibiting cell wall synthesis, imipenem causes the bacterial cell wall to weaken, leading to cell lysis and death . This makes imipenem effective against a wide range of gram-positive and gram-negative aerobic and anaerobic bacteria .

Safety and Hazards

When handling imipenem, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2/t6-,7-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOSVVULSKVSLQ-JJVRHELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873392
Record name Imipenem monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74431-23-5
Record name Imipenem monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74431-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imipenem [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074431235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imipenem monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((1R)-1-hydroxyethyl)-3-((2-((iminomethyl) amino)ethyl)thio)-7-oxo-, monohydrate, (5R,6S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OTZ9ZE0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imipenem
Reactant of Route 2
Imipenem
Reactant of Route 3
Imipenem
Reactant of Route 4
Imipenem
Reactant of Route 5
Imipenem
Reactant of Route 6
Imipenem

Q & A

Q1: How does Imipenem exert its antibacterial activity?

A1: Imipenem exhibits its bactericidal effect by binding to penicillin-binding proteins (PBPs) in bacteria. These proteins are crucial for cell wall synthesis, particularly peptidoglycan cross-linking. By binding to PBPs, Imipenem disrupts this process, ultimately leading to bacterial cell death. [, ]

Q2: Imipenem is known as a "β-lactamase-stable" antibiotic. What does this mean?

A2: Imipenem is relatively resistant to breakdown by many β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics like penicillins and cephalosporins. This stability contributes to Imipenem's broad-spectrum activity against various bacterial species. [, ]

Q3: Are there any known mechanisms of resistance to Imipenem?

A3: Yes, despite its stability against many β-lactamases, several resistance mechanisms have emerged. These include:

  • Production of metallo-β-lactamases: These enzymes, particularly those encoded by blaIMP and blaVIM genes, can hydrolyze Imipenem, rendering it ineffective. [, , , ]
  • Reduced outer membrane permeability: Some bacteria decrease Imipenem uptake by altering their outer membrane proteins (porins), effectively reducing the drug's ability to reach its target PBPs. [, , ]
  • Overexpression of efflux pumps: Certain efflux pumps can expel Imipenem from bacterial cells, reducing its intracellular concentration and effectiveness. []
  • Alterations in PBPs: Mutations in PBPs can reduce their affinity for Imipenem, making the bacteria less susceptible to its action. []

Q4: Is there cross-resistance between Imipenem and other antibiotics?

A4: Yes, cross-resistance can occur, particularly with other β-lactam antibiotics. For instance, bacteria producing extended-spectrum β-lactamases (ESBLs) or carbapenemases might exhibit resistance to both Imipenem and other β-lactams. This cross-resistance poses a significant challenge in treating infections caused by such multidrug-resistant organisms. [, , ]

Q5: How does the presence of metallo-β-lactamases impact the treatment of bacterial infections with Imipenem?

A5: Metallo-β-lactamases, encoded by genes like blaIMP and blaVIM, are particularly concerning because they can hydrolyze carbapenems like Imipenem, rendering them ineffective. The presence of these enzymes in clinical isolates significantly limits treatment options, as bacteria harboring these genes often display multidrug resistance. Monitoring the prevalence of these genes is crucial for guiding appropriate antibiotic therapy and implementing infection control measures. [, , ]

Q6: What is the significance of combining Imipenem with Cilastatin for clinical use?

A6: Imipenem is formulated with Cilastatin, a renal dehydropeptidase inhibitor. Cilastatin prevents the breakdown of Imipenem in the kidneys by dehydropeptidase-I, thereby increasing its concentration and efficacy. [, ]

Q7: What are the typical clinical applications of Imipenem?

A7: Imipenem is a broad-spectrum antibiotic effective against a wide range of gram-positive and gram-negative bacteria. It is often reserved for treating severe infections, particularly those caused by multidrug-resistant organisms. Common clinical applications include:

  • Lower respiratory tract infections []
  • Urinary tract infections []
  • Intra-abdominal infections []
  • Bacteremia [, ]
  • Meningitis [, ]

Q8: Are there specific challenges in using Imipenem in critically ill patients?

A8: Yes, critically ill patients, particularly those with acute renal failure undergoing continuous venovenous hemofiltration, might require dose adjustments for Imipenem. This is because Imipenem is primarily eliminated by the kidneys, and its clearance can be affected by renal function and hemofiltration. Monitoring drug levels in these patients is crucial for optimizing therapy and minimizing the risk of toxicity. []

Q9: Does the use of Imipenem affect the gut microbiota?

A9: Yes, like many broad-spectrum antibiotics, Imipenem can significantly impact the composition of the gut microbiota. Studies have shown that Imipenem treatment can lead to a marked decrease in both aerobic and anaerobic bacteria in the gut. []

Q10: Are there any reported cases of acute eosinophilic pneumonia associated with Imipenem/Cilastatin therapy?

A10: While rare, cases of acute eosinophilic pneumonia have been reported in association with Imipenem/Cilastatin use. This adverse effect typically manifests as acute respiratory distress shortly after initiating antibiotic therapy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.